4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine
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Overview
Description
4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine is a chemical compound with the molecular formula C21H29NO and a molecular weight of 311.5 g/mol This compound is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylmorpholine and 1-naphthylhexyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler derivative of morpholine with a single methyl group.
1-Naphthylmethylmorpholine: A compound with a naphthyl group attached to the morpholine ring.
Hexylmorpholine: A morpholine derivative with a hexyl chain.
Uniqueness
4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine is unique due to the presence of both the naphthyl group and the hexyl chain, which confer specific chemical and physical properties. This combination of functional groups makes it distinct from other morpholine derivatives and provides unique opportunities for its application in various fields.
Properties
CAS No. |
18514-30-2 |
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Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
4-(4-methyl-3-naphthalen-1-ylhexyl)morpholine |
InChI |
InChI=1S/C21H29NO/c1-3-17(2)19(11-12-22-13-15-23-16-14-22)21-10-6-8-18-7-4-5-9-20(18)21/h4-10,17,19H,3,11-16H2,1-2H3 |
InChI Key |
VIAZHWCNOWLMJN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32 |
Synonyms |
4-[4-Methyl-3-(1-naphtyl)hexyl]morpholine |
Origin of Product |
United States |
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